molecular formula C6H12ClN3 B2951461 N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 1025735-75-4

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2951461
CAS No.: 1025735-75-4
M. Wt: 161.63
InChI Key: QDIWWPLCIMFJAT-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-methyl-1H-pyrazol-3-ylmethanamine and methylamine.

  • Reaction Conditions: The reaction involves the methylation of 5-methyl-1H-pyrazol-3-ylmethanamine using methyl iodide in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

  • Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and quality control is common in industrial production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-one derivatives.

  • Reduction Products: Reduced pyrazole derivatives.

  • Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: This compound differs by having a phenyl group instead of a methyl group at the 5-position of the pyrazole ring.

  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: This compound has a propyl group at the 5-position instead of a methyl group.

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: This compound has a different substitution pattern on the pyrazole ring.

Uniqueness: N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIWWPLCIMFJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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